N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
Description
N-[(4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a structurally complex small molecule featuring a central methylene bridge connecting a 4-fluorophenyl group and a 2-methylindole moiety, with a 4-methylpyridin-2-amine substituent.
Key structural attributes:
Properties
Molecular Formula |
C22H20FN3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine |
InChI |
InChI=1S/C22H20FN3/c1-14-11-12-24-20(13-14)26-22(16-7-9-17(23)10-8-16)21-15(2)25-19-6-4-3-5-18(19)21/h3-13,22,25H,1-2H3,(H,24,26) |
InChI Key |
WNAUFUOFLFCSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)F)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
A one-pot reaction using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent:
Buchwald-Hartwig Amination
For higher efficiency, palladium-catalyzed coupling is employed:
-
Catalyst : Pd₂(dba)₃ (2 mol%).
-
Ligand : Xantphos (4 mol%).
-
Base : Cs₂CO₃ (2 eq).
-
Solvent : Toluene at 110°C for 12 hours.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization relies on:
-
¹H NMR : Key peaks include indole NH (δ 10.2–10.5 ppm), pyridine protons (δ 7.8–8.5 ppm), and fluorophenyl aromatic signals (δ 6.9–7.3 ppm).
-
LC-MS : Molecular ion peak at m/z 331.4 [M+H]⁺ confirms the target compound.
Optimization Challenges and Solutions
Competing Side Reactions
Solvent Effects
-
THF vs. DCM : THF improves Grignard reactivity but requires strict anhydrous conditions. DCM is preferred for reductive amination due to better solubility of intermediates.
Scalability and Industrial Considerations
Kilogram-scale synthesis faces hurdles in:
-
Cost of Palladium Catalysts : Switching to nickel-based catalysts (e.g., NiCl₂(dppf)) reduces costs by 40% while maintaining 70–75% yields.
-
Waste Management : Solvent recovery systems (e.g., distillation for THF reuse) are critical for environmentally sustainable production.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Structural Modifications and Pharmacological Implications
A. Fluorine vs. Chlorine Substituents
- The chloro analog (CAS 65233-90-1) replaces fluorine with chlorine, increasing molecular weight and lipophilicity (Cl: +0.71 LogP vs. F: +0.14 LogP). Chlorine may improve membrane permeability but could reduce metabolic stability due to slower oxidative degradation .
B. Pyridine vs. Pyrimidine Cores
C. Nitro/Methoxy Functionalization
- The nitro/methoxy derivative (CAS 1421372-94-2) demonstrates how electron-withdrawing groups (NO₂) and electron-donating groups (OCH₃) can fine-tune solubility and target affinity. Such modifications are common in kinase inhibitors to optimize binding-pocket interactions .
Research Findings from Analogous Compounds
Antimicrobial Activity : Pyrimidine-based indole derivatives (e.g., N-(4-fluorophenyl)-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine) show broad-spectrum activity against bacterial and fungal strains, attributed to interference with DNA/RNA synthesis .
Kinase Inhibition : Compounds with pyridine/indole scaffolds (e.g., N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine) are reported as p38 MAP kinase inhibitors, highlighting the role of fluorine in enhancing target selectivity .
Metabolic Stability: Fluorine in the 4-fluorophenyl group reduces cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, a compound with significant structural complexity, belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The structure consists of a fluorinated phenyl group, an indole moiety, and a pyridine ring. This unique combination is believed to contribute to its biological efficacy.
Biological Activity Overview
Research indicates that compounds with indole and pyridine structures exhibit a wide range of biological activities, including:
- Anticancer Activity : Indole derivatives have been shown to inhibit various cancer cell lines.
- Antimicrobial Properties : Certain derivatives demonstrate activity against bacterial and fungal pathogens.
- Neuroprotective Effects : Some studies suggest potential applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in cancer progression or microbial survival.
- Receptor Modulation : The compound may interact with specific receptors in the body, modulating pathways related to inflammation or cell proliferation.
- Induction of Apoptosis : Evidence suggests that some indole derivatives can induce programmed cell death in tumor cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies : In vitro studies have shown that similar indole derivatives exhibit IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating significant cytotoxicity. For instance, a study reported that an indole derivative had an IC50 value of 9.27 µM against ovarian cancer cells (OVXF 899) .
- Antimicrobial Activity : The compound demonstrated notable effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 6 µM for certain strains .
- Neuroprotective Effects : Research indicates that compounds with similar structures can enhance neuronal survival under stress conditions, suggesting potential applications in treating neurodegenerative disorders .
Q & A
Q. Tables for Reference
Q. Table 1: Example SAR for Pyridine Substituents
| Substituent Position | Group | IC₅₀ (EGFR, μM) | Selectivity (VEGFR/EGFR) |
|---|---|---|---|
| 4-Methyl | CH₃ | 0.12 | 1.5 |
| 4-CF₃ | CF₃ | 0.08 | 3.2 |
| 4-NO₂ | NO₂ | 0.25 | 0.8 |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Baseline (Yield) | Optimized (Yield) |
|---|---|---|
| Catalyst (Pd/C vs. Cu) | 45% (Pd/C) | 72% (CuI) |
| Solvent (DMF vs. THF) | 60% (DMF) | 85% (THF) |
| Temperature (°C) | 100 | 80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
